![molecular formula C16H25N3O B2584733 N-[4-(4-methylpiperazin-1-yl)phenyl]pentanamide CAS No. 303150-67-6](/img/structure/B2584733.png)

N-[4-(4-methylpiperazin-1-yl)phenyl]pentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

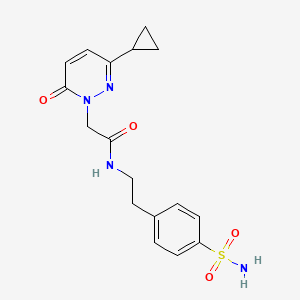

“N-[4-(4-methylpiperazin-1-yl)phenyl]pentanamide” is a chemical compound that belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .

Molecular Structure Analysis

The molecular weight of a similar compound, “N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide”, is 233.31 . The exact structure of “this compound” would require additional information or computational chemistry techniques for accurate determination.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. A similar compound, “N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide”, has a melting point of 177-178°C .Scientific Research Applications

Anticonvulsant Activity

- Kamiński et al. (2015) synthesized new hybrid compounds from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, demonstrating broad anticonvulsant activity in preclinical seizure models. These hybrids combine chemical fragments of known antiepileptic drugs such as ethosuximide, levetiracetam, and lacosamide. One molecule, in particular, showed superior safety and protection indexes compared to existing antiepileptic drugs (Kamiński et al., 2015).

Receptor Affinity and Selectivity

- Enguehard-Gueiffier et al. (2006) researched novel 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines, finding high affinities and selectivities for D4 dopamine receptors. They identified a compound with substantial agonist efficacy, revealing its potential for inducing specific physiological effects (Enguehard-Gueiffier et al., 2006).

Histone Deacetylase Inhibitors

- Thaler et al. (2010) investigated the synthesis and biological evaluation of N-hydroxyphenylacrylamides and N-hydroxypyridin-2-ylacrylamides as histone deacetylase inhibitors (HDACi), a new class of agents for treating cancer and other disorders. They found these compounds displayed remarkable stability and in vivo antitumor activity in a human colon carcinoma xenograft model (Thaler et al., 2010).

Pesticide Interaction and Residue Formation

- Bartha (1969) discovered that the combination of two herbicides, N-(3,4-dichlorophenyl)-propionamide and N-(3-chloro-4-methylphenyl)-2-methyl-pentanamide, transformed in soil to create an unexpected residue, asymmetric 3,3',4-trichloro-4'-methylazobenzene. This finding is significant for understanding the environmental impact of pesticide use (Bartha, 1969).

Kinase Inhibitors for Cancer Treatment

- Yang et al. (2012) conducted structural optimization of a reversible kinase inhibitor targeting both EGFR-activating and drug-resistance mutations in non-small-cell lung cancer. They developed a compound showing significant in vitro antitumor potency and in vivo anti-NSCLC effects (Yang et al., 2012).

PPARgamma Agonists

- Collins et al. (1998) explored the structure-activity relationship of N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists, identifying compounds with potent and selective agonistic activity. These findings are crucial for developing new treatments for conditions related to PPARgamma activity (Collins et al., 1998).

Antibacterial Activity

- Jang et al. (2004) synthesized 4-arylpiperazin-1-yl-3-phenyloxazolidin-2-one derivatives and evaluated them as antibacterial agents against MRSA and VRE resistant Gram-positive strains. They found these compounds to be more potent in vitro than linezolid (Jang et al., 2004).

Mechanism of Action

Target of Action

Compounds containing a phenylpiperazine skeleton, which n-[4-(4-methylpiperazin-1-yl)phenyl]pentanamide possesses, have been known to interact with various targets .

Biochemical Pathways

Phenylpiperazine compounds are known to influence various biochemical pathways, but the specific pathways influenced by this compound need further investigation .

Properties

IUPAC Name |

N-[4-(4-methylpiperazin-1-yl)phenyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O/c1-3-4-5-16(20)17-14-6-8-15(9-7-14)19-12-10-18(2)11-13-19/h6-9H,3-5,10-13H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQKDGLJFQRCIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(o-tolyl)methanone](/img/structure/B2584650.png)

![N-{2-[4-(2-Methoxy-phenyl)-piperazin-1-yl]-ethyl}-benzamide](/img/structure/B2584653.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2584654.png)

![4-[1-(6-Methylpyrimidin-4-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B2584659.png)

![N-benzhydryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2584665.png)

![2-(1-(3-bromophenyl)-1H-tetrazol-5-yl)-1H-benzo[d]imidazole](/img/structure/B2584667.png)

![N-[2-(2,4-dichlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2584671.png)

![7-azepan-1-yl-3-[(3,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2584673.png)